molecular formula C13H12N2O2S B14066676 Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- CAS No. 61687-20-5

Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-

Cat. No.: B14066676
CAS No.: 61687-20-5
M. Wt: 260.31 g/mol
InChI Key: KRKZWEVKJRDNRU-UHFFFAOYSA-N
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Description

Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- is a chemical compound with a complex structure that includes methoxy and methylthio functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- typically involves the reaction of 2,5-dimethoxy-4-(methylthio)benzaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, methylene-: A simpler analog with similar nitrile groups but lacking the methoxy and methylthio substituents.

    Malononitrile derivatives: Compounds with similar core structures but different substituents on the phenyl ring.

Uniqueness

Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61687-20-5

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

2-[(2,5-dimethoxy-4-methylsulfanylphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C13H12N2O2S/c1-16-11-6-13(18-3)12(17-2)5-10(11)4-9(7-14)8-15/h4-6H,1-3H3

InChI Key

KRKZWEVKJRDNRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C#N)OC)SC

Origin of Product

United States

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